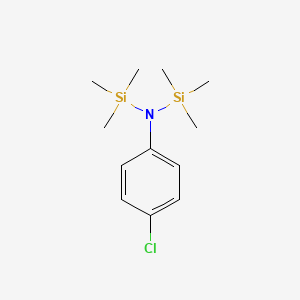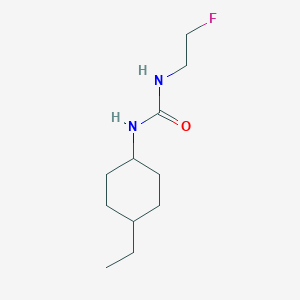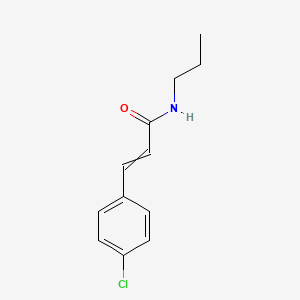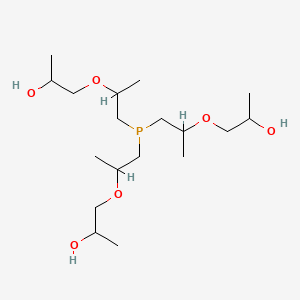![molecular formula C13H30NOP B14697036 N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine CAS No. 25409-81-8](/img/structure/B14697036.png)
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine is an organic compound with the molecular formula C12H28NO2P. It is a phosphoramidite, a class of compounds known for their applications in organic synthesis and as intermediates in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine typically involves the reaction of dibutylphosphine oxide with N-ethyl-N-methylethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidites.
Applications De Recherche Scientifique
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl N,N-diethylphosphoramidite
- N-methyl-N-phenylphosphoramidite
- N,N-dimethylphosphoramidite
Uniqueness
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
25409-81-8 |
|---|---|
Formule moléculaire |
C13H30NOP |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
N-(dibutylphosphorylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C13H30NOP/c1-5-9-11-16(15,12-10-6-2)13-14(7-3)8-4/h5-13H2,1-4H3 |
Clé InChI |
JTYFISYRICYJFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(CCCC)CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)


![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)



